molecular formula C12H13FO3 B11720057 Ethyl (E)-3-(3-Fluoro-4-methoxyphenyl)acrylate

Ethyl (E)-3-(3-Fluoro-4-methoxyphenyl)acrylate

Cat. No.: B11720057
M. Wt: 224.23 g/mol
InChI Key: BWWRXUXZXLJKRC-FNORWQNLSA-N
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Description

Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid+ethanolethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate+water\text{3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid} + \text{ethanol} \rightarrow \text{ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate} + \text{water} 3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid+ethanol→ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate+water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

    Reduction: Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)propan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl cinnamate: Lacks the fluoro and methoxy substituents, resulting in different chemical properties and applications.

    Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but without the fluoro substituent, which can affect its reactivity and biological activity.

    Ethyl (2E)-3-(3-fluorophenyl)prop-2-enoate:

The presence of both fluoro and methoxy groups in ethyl (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate makes it unique and can enhance its reactivity and specificity in various applications.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8H,3H2,1-2H3/b7-5+

InChI Key

BWWRXUXZXLJKRC-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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